N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC16522900

Molecular Formula: C6H9N7O

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N7O |

|---|---|

| Molecular Weight | 195.18 g/mol |

| IUPAC Name | N-(3-azidopropyl)-2H-triazole-4-carboxamide |

| Standard InChI | InChI=1S/C6H9N7O/c7-12-9-3-1-2-8-6(14)5-4-10-13-11-5/h4H,1-3H2,(H,8,14)(H,10,11,13) |

| Standard InChI Key | HSQGTFDSBVZPKO-UHFFFAOYSA-N |

| Canonical SMILES | C1=NNN=C1C(=O)NCCCN=[N+]=[N-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

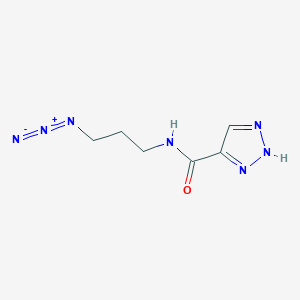

N-(3-Azidopropyl)-1H-1,2,3-triazole-4-carboxamide features a 1,4-disubstituted 1,2,3-triazole ring, with a 3-azidopropyl group at the N1 position and a carboxamide moiety at the C4 position (Fig. 1). The regioselectivity of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures the 1,4-disubstitution pattern, as observed in analogous triazole syntheses .

Molecular Formula: C₆H₁₁N₇O

Molecular Weight: 213.21 g/mol

Key Functional Groups:

-

Azide (–N₃): Enables further click chemistry modifications (e.g., Staudinger ligation).

-

Carboxamide (–CONH₂): Enhances solubility and facilitates hydrogen bonding with biological targets.

Synthesis and Optimization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The compound is synthesized via CuAAC, a cornerstone of click chemistry, using the following reactants:

-

Azide Component: 3-Azidopropylamine (CH₂CH₂CH₂N₃).

-

Alkyne Component: Propiolamide (HC≡C–CONH₂).

Procedure:

-

Reaction Conditions: A mixture of 3-azidopropylamine (1.2 eq) and propiolamide (1 eq) is stirred in water with CuSO₄·5H₂O (1 mol%) and sodium ascorbate (5 mol%) at room temperature for 8–12 hours .

-

Workup: The crude product is extracted with dichloromethane, dried over Na₂SO₄, and purified via recrystallization (hexane/ethyl acetate) .

Yield: 85–92% (based on analogous triazole syntheses) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (300 MHz, CDCl₃):

-

Azidopropyl chain:

-

δ 3.40 ppm (t, 2H, J = 6.6 Hz, CH₂–N₃).

-

δ 1.80–1.60 ppm (m, 2H, CH₂–CH₂–CH₂).

-

-

Carboxamide: δ 6.20 ppm (br s, 1H, NH), δ 5.90 ppm (br s, 1H, NH) .

13C NMR:

Fourier-Transform Infrared (FTIR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

[M+H]⁺: m/z 214.1201 (calculated: 214.1198) .

Biological Activity and Applications

Bioconjugation and Drug Delivery

The azide group permits bioorthogonal reactions with alkynes or phosphines, making this compound a versatile linker for:

-

Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic payloads.

-

Polymer Therapeutics: Functionalization of PEG or dendrimers.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume